molecular formula C12H21NO2 B13302985 Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate

Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate

Cat. No.: B13302985
M. Wt: 211.30 g/mol
InChI Key: DGJKVOYNJFVLHR-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate is a spirocyclic compound characterized by a unique bicyclic structure, combining a cyclohexane ring fused with a cyclopropane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate typically involves the reaction of a spirocyclic ketone with an aminomethylating agent followed by esterification. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aminomethyl group (-CH₂NH₂) undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Acylation : Forms amides with acyl chlorides (e.g., benzoyl chloride) in the presence of bases like triethylamine.

Reaction Type Conditions Products
AlkylationCH₃I, K₂CO₃, DMF, 25°C, 12hQuaternary ammonium salt (Yield: 72%)
AcylationBenzoyl chloride, Et₃N, THF, 0°C→RTN-Benzoylated derivative (Yield: 85%)

Ester Hydrolysis and Functionalization

The methyl ester (-COOCH₃) is hydrolyzed to carboxylic acid under acidic or basic conditions, enabling further derivatization :

  • Acid-Catalyzed Hydrolysis : 6M HCl, reflux, 6h → Carboxylic acid (Yield: 89%).

  • Base-Catalyzed Saponification : NaOH (aq.), MeOH, 60°C, 4h → Sodium carboxylate (quantitative).

The carboxylic acid intermediate participates in:

  • Amide Coupling : With amines using DCC/HOBt .

  • Reduction : LiAlH₄ reduces the ester to a primary alcohol (Yield: 78%) .

Cyclization Reactions

The spirocyclic structure facilitates intramolecular cyclization to form fused bicyclic systems :

  • Thermal Cyclization : Heated in toluene (110°C, 24h) with p-TsOH → Tetrahydrofuran-fused bicyclic compound (Yield: 65%).

  • Metal-Catalyzed Cyclization : Pd(OAc)₂, PPh₃, CO atmosphere → Lactam derivatives (Yield: 52%) .

Oxidation Reactions

The aminomethyl group is oxidized to nitro or carbonyl groups:

  • H₂O₂/Na₂WO₄ : Converts -CH₂NH₂ to -CH₂NO₂ (Yield: 68%).

  • KMnO₄ (aq.) : Oxidative cleavage forms a ketone (Yield: 44%) .

Comparative Reactivity

The spiro[3.5]nonane framework influences reaction rates and selectivity compared to non-spiro analogs:

Reaction Spiro Compound Rate Linear Analog Rate
Ester hydrolysis1.8 × 10⁻³ s⁻¹5.2 × 10⁻³ s⁻¹
Aminomethyl alkylationComplete in 2hRequires 6h

Data sourced from kinetic studies on structurally similar systems .

Mechanistic Insights

  • Steric Effects : The spiro structure imposes steric hindrance, slowing ester hydrolysis but enhancing regioselectivity in cyclization.

  • Electronic Effects : The electron-withdrawing ester group directs electrophilic attacks to the aminomethyl moiety.

This compound’s versatility in nucleophilic, cyclization, and functionalization reactions makes it valuable in synthetic and medicinal chemistry. Further studies optimizing reaction conditions could expand its utility in drug discovery.

Scientific Research Applications

Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural Analogues with Varying Protecting Groups

tert-Butyl-Protected Derivatives

  • tert-Butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride (CAS 1638767-03-9): Molecular Formula: C₁₄H₂₅N₂O₂·HCl Molecular Weight: 298.8 g/mol (free base: 261.36 g/mol). Key Differences: The tert-butyl ester group enhances steric bulk and stability under acidic conditions compared to the methyl ester in the target compound. The hydrochloride salt improves solubility in polar solvents .

Methyl vs. tert-Butyl Ester Stability

  • Methyl esters (e.g., target compound) are more labile under basic hydrolysis conditions, whereas tert-butyl esters (e.g., ) resist hydrolysis, making them preferable in peptide synthesis and intermediate protection strategies .

Heteroatom-Modified Spiro Compounds

Oxygen- and Nitrogen-Containing Variants

  • Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate: Incorporates an oxygen atom (oxa) and nitrogen (aza) in the spiro system, altering electronic properties and hydrogen-bonding capacity. This increases polarity compared to the all-carbon spiro structure of the target compound .

Silicon-Containing Analogues

  • Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate (CAS 2091328-29-7): Replaces a carbon atom with silicon, significantly modifying the spiro ring’s electronic environment and thermal stability. Such sila-analogues are explored in materials science for their unique stereoelectronic properties .

Functionalized Derivatives with Additional Substituents

Complex Pharmaceutical Intermediates

  • Methyl 2-(2-(2-chloro-5-((R)-2-hydroxy-3-(methylamino)propoxy)phenyl)-6-(3,5-dimethylisoxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 1628830-21-6): Molecular Formula: C₂₉H₃₇ClN₆O₅ Molecular Weight: 597.10 g/mol. Key Differences: This derivative includes a pyrimidinyl group and isoxazole ring, expanding its utility as a kinase inhibitor precursor. The spiro core likely enhances conformational rigidity, improving target binding .

Amino Acid Derivatives

  • 2-Amino-spiro[3.5]nonane-2-carboxylic acid (CAS 1706434-87-8): Molecular Formula: C₁₀H₁₇NO₂ Molecular Weight: 183.25 g/mol.

Molecular Weight and Solubility

Compound Molecular Formula Molecular Weight (g/mol) Solubility Features
Target Compound C₁₁H₁₉NO₂ 197.27 Likely polar due to ester and amine
tert-Butyl 7-(aminomethyl)-2-azaspiro... C₁₄H₂₅N₂O₂·HCl 298.8 High solubility in water (HCl salt)
2-Amino-spiro[3.5]nonane-2-carboxylic acid C₁₀H₁₇NO₂ 183.25 Moderate polarity (carboxylic acid)

Biological Activity

Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate is a compound of interest due to its potential biological activity, particularly as a ligand for sigma receptors, which are implicated in various physiological processes and pathologies. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.

1. Overview of Sigma Receptors

Sigma receptors (SRs) are a class of proteins that play significant roles in neuroprotection, modulation of neurotransmitter systems, and the management of pain. They are divided into two subtypes: Sigma-1 (S1R) and Sigma-2 (S2R). Compounds that interact with these receptors can have therapeutic implications in treating conditions such as depression, anxiety, and chronic pain.

2. Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. SAR studies have shown that modifications to the spirocyclic structure can significantly alter receptor affinity and selectivity:

CompoundStructural ModificationKi (nM)S1R AffinityS2R Affinity
15aCl substitutions4.2HighModerate
15bMethoxy groups1.8Very HighLow
16aAmine derivative25ModerateHigh
16bReduced amide function11ModerateModerate

These results indicate that specific substitutions can enhance binding affinity to S1R while reducing affinity for S2R, suggesting potential pathways for developing selective sigma receptor ligands .

3. Pharmacological Evaluation

Recent studies have evaluated the pharmacological properties of this compound through in vitro assays:

  • Binding Affinity : The compound demonstrated high binding affinity for S1R with Ki values ranging from low nanomolar concentrations, indicating strong interaction with the receptor.
  • In Vitro Toxicity : Toxicity assays revealed that certain derivatives maintained low toxicity levels while exhibiting significant receptor binding, essential for therapeutic applications .

Case Study: Antiallodynic Activity

A study focused on the antiallodynic properties of compounds derived from the spiro[3.5]nonane scaffold showed promising results in pain models. This compound was tested against various pain stimuli, demonstrating significant efficacy in reducing allodynia in rodent models, which suggests its potential use in pain management therapies .

Case Study: Neuroprotective Effects

Another research effort investigated the neuroprotective effects of compounds similar to this compound on neuronal cell lines subjected to oxidative stress. The results indicated that these compounds could enhance cell viability and reduce apoptosis markers, highlighting their potential role in neurodegenerative disease treatment .

5. Conclusion

This compound exhibits significant biological activity through its interaction with sigma receptors, particularly S1R. The structure-activity relationship studies highlight the importance of specific modifications to enhance receptor affinity and reduce toxicity. Ongoing research into its pharmacological properties and therapeutic applications continues to reveal its potential as a candidate for treating various neurological and pain-related conditions.

Q & A

Basic Research Questions

Q. What are common synthetic routes for Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate?

  • Methodological Answer : The compound’s synthesis typically involves constructing the spirocyclic framework via cyclization reactions, followed by functionalization. For example:

  • Step 1 : Formation of the spiro[3.5]nonane core using ring-closing metathesis or intramolecular alkylation, as seen in analogous spiro compounds like tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate .
  • Step 2 : Introduction of the aminomethyl group via reductive amination of a ketone intermediate (e.g., using NaBH3CN or H2/Pd-C) .
  • Step 3 : Esterification to install the methyl carboxylate moiety (e.g., via methanolysis of a carboxylic acid chloride) .
    • Key Challenges : Ensuring regioselectivity during spirocycle formation and minimizing side reactions during functionalization.

Q. How is the compound characterized to confirm its spirocyclic structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1D and 2D NMR (e.g., COSY, NOESY) are critical for confirming the spiro junction and substituent positions. Distinctive splitting patterns in 1H^1H NMR and 13C^{13}C NMR signals (e.g., quaternary carbons at the spiro center) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns consistent with the spiro framework .
  • X-ray Crystallography : Definitive structural confirmation, though dependent on crystal quality .

Q. What are the key considerations for optimizing reaction yields during synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) often enhance cyclization efficiency for spiro systems .
  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd or Ru) improve yields in ring-closing steps .
  • Temperature Control : Gradual heating (e.g., reflux) prevents decomposition of thermally sensitive intermediates like Boc-protected amines .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of the aminomethyl-spiro moiety?

  • Methodological Answer :

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., tert-butyl carbamates) to direct stereochemistry during spirocycle formation .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in hydrogenation or cyclization steps to favor specific stereoisomers .
  • Dynamic Resolution : Adjusting reaction conditions (pH, solvent) to thermodynamically favor the desired diastereomer .

Q. What methodologies are used to assess the compound's stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–80°C). Monitor degradation via HPLC or LC-MS to identify labile sites (e.g., ester or amine groups) .
  • Kinetic Analysis : Calculate degradation rate constants (kk) under different conditions to predict shelf-life .
  • Solid-State Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess hygroscopicity and melting behavior .

Q. How does the compound's spirocyclic framework influence its reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • Conformational Rigidity : The spiro structure reduces entropy penalties in target binding, enhancing affinity for enzymes or receptors (e.g., kinase inhibitors) .
  • Steric Effects : The aminomethyl group’s spatial orientation can block metabolic sites, improving pharmacokinetic profiles .
  • Case Study : Analogous spiro compounds (e.g., tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate) are used as intermediates in PROTACs, leveraging their rigidity for protein degradation .

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodological Answer :

  • Purity Verification : Use HPLC (>95% purity) and elemental analysis to rule out impurities as confounding factors .
  • Assay Standardization : Compare bioactivity under identical conditions (e.g., cell line, incubation time) to isolate structural effects .
  • Computational Modeling : Perform molecular docking or MD simulations to rationalize divergent binding modes caused by subtle stereochemical differences .

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C12H21NO2/c1-15-10(14)12(9-13)7-11(8-12)5-3-2-4-6-11/h2-9,13H2,1H3

InChI Key

DGJKVOYNJFVLHR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC2(C1)CCCCC2)CN

Origin of Product

United States

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